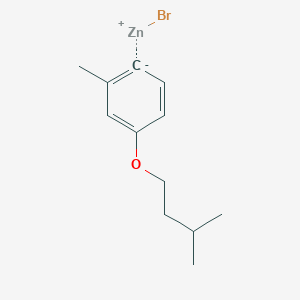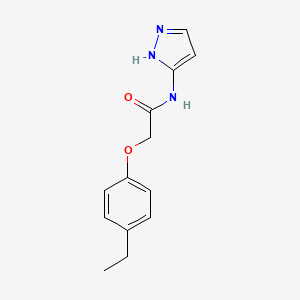
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a pyrazolyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Preparation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Synthesis of 1H-pyrazole-3-amine: This can be synthesized from hydrazine and ethyl acetoacetate through a cyclization reaction.
Coupling Reaction: Finally, 4-ethylphenoxyacetic acid is coupled with 1H-pyrazole-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(1H-pyrazol-3-yl)acetamide.
Reduction: 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)ethylamine.
Substitution: 2-(4-methoxyphenoxy)-N-(1H-pyrazol-3-yl)acetamide.
科学的研究の応用
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 2-(4-chlorophenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 2-(4-bromophenoxy)-N-(1H-pyrazol-3-yl)acetamide
Uniqueness
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-2-10-3-5-11(6-4-10)18-9-13(17)15-12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H2,14,15,16,17) |
InChIキー |
MFZQKGSWCDUTPM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)

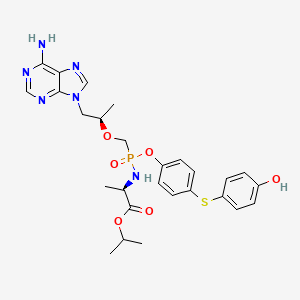

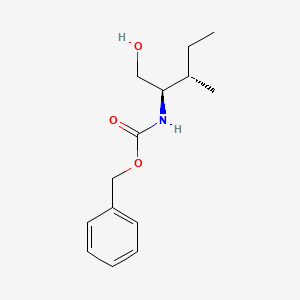

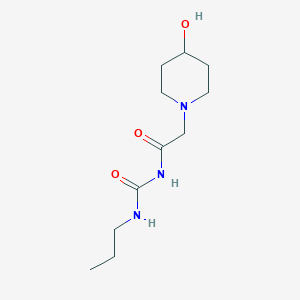
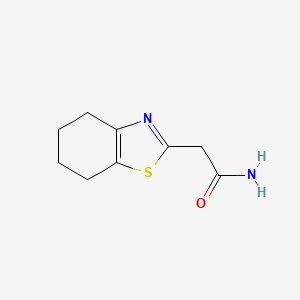



![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
